molecular formula C10H10N2O B088544 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 14678-81-0

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B088544
CAS RN: 14678-81-0
M. Wt: 174.2 g/mol
InChI Key: ZPDLSSUMWIKXGY-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

  • Antifungal and Antimycotic Activity : A study synthesized derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, exhibiting antifungal and antimycotic activities (Raga et al., 1992).

  • Antimicrobial Action : Research involving the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide showed significant antimicrobial action (S. Ch, 2022).

  • Synthesis and Structure Studies : A study focusing on Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate involved the synthesis using 1-(1H-benzo[d]imidazol-2-yl)ethanone, contributing to understanding molecular structures (A. Zhu et al., 2012).

  • Antibacterial Applications : Synthesis of Schiff's Bases from 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone demonstrated antibacterial properties against various bacteria strains (Patel et al., 2011).

  • Pharmaceutical Development : The synthesis of azole-containing piperazine derivatives, including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, showed notable antibacterial, antifungal, and cytotoxic activities (Gan et al., 2010).

  • Cardiovascular Research : A study on benzo[d]imidazole derivatives including 1-(5,6-dimethoxy-2-methylthio-1Hbenzo[d]imidazol-1-yl)-1-ethanone showed potential in cardiovascular research, specifically in action potential duration and isometric contraction in heart tissues (Garalienė et al., 2006).

  • Catalytic Oxidation Research : Research on the catalytic oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using a ruthenium complex has implications in chemical synthesis and industrial applications (Liu et al., 2017).

  • Ring-Opening Polymerization : The study on the ring-opening polymerization reactions of ε-Caprolactone and lactides initiated by (Benzimidazolylmethyl)amino Magnesium(ii) alkoxides highlighted the application in polymer science (Akpan et al., 2018).

properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDLSSUMWIKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400836
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14678-81-0
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-acetyl-2-methylbenzimidazole synthesized through a rearrangement reaction?

A1: The paper by Heinicke et al. [] describes a novel synthesis of 1-acetyl-2-methylbenzimidazole. Initially, N,N'-diacyl-o-phenylenediamines react with dibromotriphenylphosphorane in the presence of triethylamine. This reaction forms a 3,1,5-benzoxadiazepine intermediate. Interestingly, when the reaction is carried out without an acid acceptor like triethylamine, the 3,1,5-benzoxadiazepine undergoes a rearrangement. This rearrangement, facilitated by the presence of hydrogen bromide (HBr), leads to the formation of 1-acetyl-2-methylbenzimidazole.

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